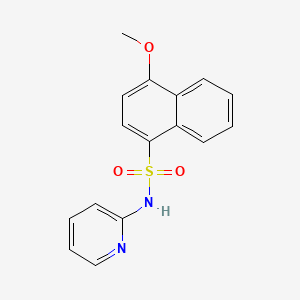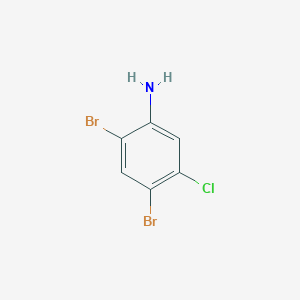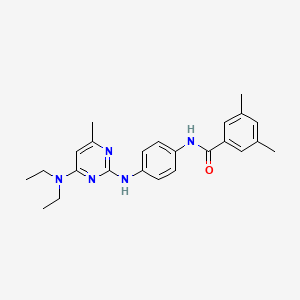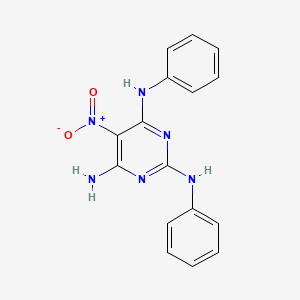
5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine” contains a total of 40 bonds. There are 26 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), 2 secondary amines (aromatic), 1 nitro group (aromatic), and 1 Pyrimidine .
Synthesis Analysis
The synthesis of N2,N4-diphenylpyrimidine-2,4-diamines has been studied for their potential as kinase-targeted antimalarials. The aim of the study was to make structural modifications to improve the overall potency, selectivity, and solubility of the series by varying the anilino groups attached to the 2- and 4-position .Molecular Structure Analysis
The molecules of the compound have no internal symmetry despite the symmetric pattern of substitution in the pyrimidine ring. The intramolecular distances indicate polarization of the electronic structure. There are two intramolecular N—H O hydrogen bonds and molecules are linked into centrosymmetric dimers by pairs of three-centre C—H (O)2 hydrogen bonds .Physical And Chemical Properties Analysis
The molecular formula of this compound is C16H14N6O2. It has an average mass of 322.321 Da and a monoisotopic mass of 322.117828 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine and its derivatives have been synthesized through various chemical reactions, highlighting their relevance in organic and medicinal chemistry. For instance, Sedova et al. (2002) synthesized nitrogen-containing derivatives by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines, confirming their structures via IR spectroscopy and mass spectrometry. This emphasizes the compound's utility in synthesizing nitrogen-rich heterocycles, which are of interest in pharmaceutical chemistry and materials science (Sedova, Shkurko, & Nekhoroshev, 2002).
Energetic Material Development
The compound's derivatives, particularly those involving nitration and oxidation reactions, have found applications in the development of energetic materials. Manzoor et al. (2021) discussed the synthesis and characterization of energetic compounds based on N-oxidation of 5-Nitroso-2,4,6-triaminopyrimidine, revealing compounds with high densities and positive heats of formation, indicating potential use in high-performance explosives (Manzoor et al., 2021).
Molecular Electronics
In the realm of molecular electronics, the incorporation of nitroamine redox centers within molecules, akin to those derived from this compound, has been explored for their unique electrical properties. A notable study by Chen et al. (1999) utilized a molecule containing a nitroamine redox center to achieve negative differential resistance and a significant on-off peak-to-valley ratio in electronic devices, highlighting the compound's potential in nanoelectronic applications (Chen, Reed, Rawlett, & Tour, 1999).
Mecanismo De Acción
Target of Action
The primary targets of the compound 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine are cyclin-dependent kinases (CDKs), specifically CDK2/cyclin E1 and CDK9/cyclin T1 . CDKs are pivotal kinases in cell cycle transition and gene transcription .
Mode of Action
This compound interacts with its targets, CDK2/cyclin E1 and CDK9/cyclin T1, by inhibiting their activities . This inhibition is generally correlated well with the cytotoxicity of these compounds .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with cell cycle transition and gene transcription . By inhibiting CDK2/cyclin E1 and CDK9/cyclin T1, it disrupts the normal functioning of these pathways .
Pharmacokinetics
Similar compounds have been shown to exhibit significant inhibition against tumor cell lines, suggesting a reasonable level of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1 . This leads to cell cycle arrest in the G2/M phase .
Action Environment
The efficacy of similar compounds has been tested against various tumor cell lines, suggesting that the compound’s action may be influenced by the cellular environment .
Direcciones Futuras
Propiedades
IUPAC Name |
5-nitro-2-N,4-N-diphenylpyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c17-14-13(22(23)24)15(18-11-7-3-1-4-8-11)21-16(20-14)19-12-9-5-2-6-10-12/h1-10H,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUOEVKQFBVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

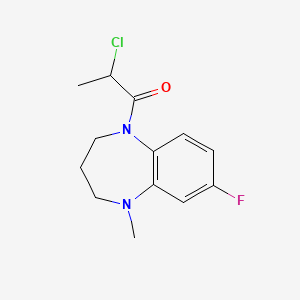
![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)
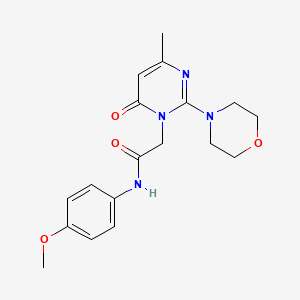
![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)
![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)
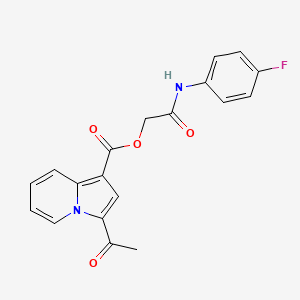
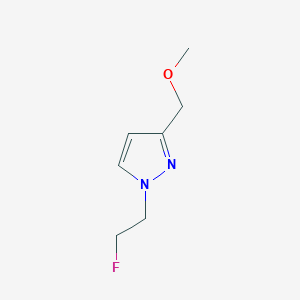
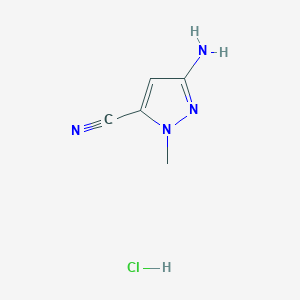
![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)
